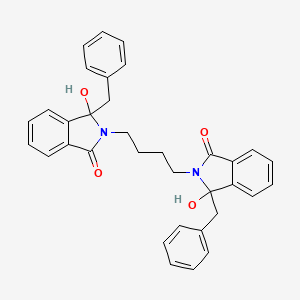![molecular formula C20H15N3O7S B4302532 3-(2-furylmethylene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline](/img/structure/B4302532.png)
3-(2-furylmethylene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline
Overview
Description
3-(2-furylmethylene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. This compound is commonly referred to as FMI or FurylMethyleneIndolinone and has been synthesized using various methods. In
Mechanism of Action
The mechanism of action of FMI is not fully understood, but it is believed to involve the interaction of FMI with the active sites of enzymes or proteins. FMI has been shown to inhibit the activity of various enzymes such as aldose reductase, which is involved in the development of diabetic complications.
Biochemical and Physiological Effects:
FMI has been shown to have various biochemical and physiological effects such as anti-inflammatory, antioxidant, and antidiabetic activities. FMI has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
FMI has several advantages for lab experiments such as its high purity, stability, and solubility in various solvents. However, FMI has some limitations such as its high cost, low yield, and toxicity.
Future Directions
There are several future directions for the research on FMI such as the development of more efficient synthesis methods, the exploration of its potential applications in other fields such as medicine and agriculture, and the investigation of its mechanism of action and its interaction with enzymes and proteins.
In conclusion, FMI is a chemical compound that has been extensively studied for its potential applications in various fields. The synthesis method of FMI, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. FMI has shown promising results in various studies and has the potential to be used in various applications in the future.
Scientific Research Applications
FMI has been extensively studied for its potential applications in various fields such as organic electronics, optoelectronics, and photovoltaics. FMI has been used as a building block for the synthesis of organic semiconductors that have shown promising performance in organic field-effect transistors, organic light-emitting diodes, and organic solar cells.
properties
IUPAC Name |
(3Z)-3-(furan-2-ylmethylidene)-1-(4-methylphenyl)sulfonyl-4,6-dinitro-2H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O7S/c1-13-4-6-17(7-5-13)31(28,29)21-12-14(9-16-3-2-8-30-16)20-18(21)10-15(22(24)25)11-19(20)23(26)27/h2-11H,12H2,1H3/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONVEOMOPWCALX-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(=CC3=CC=CO3)C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C/C(=C\C3=CC=CO3)/C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-(furan-2-ylmethylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitro-2,3-dihydro-1H-indole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[(6,7-dimethoxyisoquinolin-1-yl)methyl]-4,5-dimethoxyphenyl}-2-oxo-2-(2-phenyl-1H-indol-3-yl)acetamide](/img/structure/B4302457.png)
![methyl 2-amino-4-(2-bromophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B4302461.png)
![N-({[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)-3-(1,1,2,2-tetrafluoroethoxy)benzamide](/img/structure/B4302469.png)
![octahydro-2H-quinolizin-1-ylmethyl [(2,5-dichlorophenoxy)sulfonyl]carbamate](/img/structure/B4302475.png)
![3-(4-chlorophenyl)-3-{[(4-chlorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B4302488.png)
![3-[(3-chlorobenzoyl)amino]-3-(3-nitrophenyl)propanoic acid](/img/structure/B4302500.png)
![2-{4-[2-(methylthio)phenyl]-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4302505.png)


![2-methyl-4-[4-(1,3-thiazolidin-2-yl)phenyl]but-3-yn-2-ol](/img/structure/B4302523.png)

![2-[(4-fluorophenyl)amino]-4-piperidin-1-ylcyclopent-2-en-1-one](/img/structure/B4302534.png)

![ethyl 3-{[(4-chlorophenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B4302555.png)